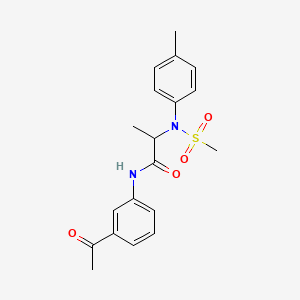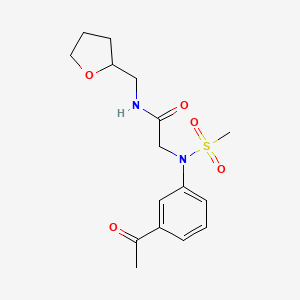![molecular formula C21H28N4S2 B4187284 N'-(2-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(2,6-DIMETHYLPHENYL)THIOUREA](/img/structure/B4187284.png)
N'-(2-{[(2,6-DIMETHYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(2,6-DIMETHYLPHENYL)THIOUREA
Overview
Description
N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] is a thiourea derivative, which is an organosulfur compound. Thioureas are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes. This particular compound is characterized by its unique structure, which includes two 2,6-dimethylphenyl groups attached to a thiourea moiety, linked by a 1,2-propanediyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] typically involves the reaction of 2,6-dimethylaniline with carbon disulfide (CS₂) to form the corresponding thiourea derivative. This intermediate is then reacted with 1,2-dibromopropane under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its antibacterial, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry: Utilized in the production of dyes, elastomers, and as a stabilizer in photographic films.
Mechanism of Action
The mechanism of action of N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme[4][4].
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,6-dimethylphenyl)thiourea: Similar structure but lacks the 1,2-propanediyl bridge.
N,N’-bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains trifluoromethyl groups instead of dimethyl groups, leading to different chemical properties and applications.
Uniqueness
N’,N’‘’-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)] is unique due to its 1,2-propanediyl bridge, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to certain molecular targets and influences its reactivity in chemical reactions .
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[1-[(2,6-dimethylphenyl)carbamothioylamino]propan-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4S2/c1-13-8-6-9-14(2)18(13)24-20(26)22-12-17(5)23-21(27)25-19-15(3)10-7-11-16(19)4/h6-11,17H,12H2,1-5H3,(H2,22,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRNRQVQKWKYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC(C)NC(=S)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4187206.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B4187225.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4187233.png)
![8-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4187237.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4187244.png)

![3-methyl-7-nitropyrido[1,2-a]benzimidazole](/img/structure/B4187260.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4187268.png)



![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4187314.png)
SULFAMOYL}DIMETHYLAMINE](/img/structure/B4187322.png)
